molecular formula C11H16Cl2N4 B13681337 5-(Piperazin-1-yl)-1H-indazole dihydrochloride

5-(Piperazin-1-yl)-1H-indazole dihydrochloride

Cat. No.: B13681337
M. Wt: 275.17 g/mol
InChI Key: DGOGOMRPRBFRRG-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)-1H-indazole dihydrochloride: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, including their use in various therapeutic agents. The compound features a piperazine ring attached to an indazole moiety, making it a significant molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperazin-1-yl)-1H-indazole dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and parallel solid-phase synthesis. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-(Piperazin-1-yl)-1H-indazole dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Chemistry: In chemistry, 5-(Piperazin-1-yl)-1H-indazole dihydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is used to study the interactions between piperazine derivatives and biological targets. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of piperazine-based drugs .

Medicine: Medically, this compound is investigated for its potential therapeutic applications. Piperazine derivatives are known for their antidepressant, antipsychotic, and antiviral properties, and this compound is no exception .

Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it a valuable component in industrial processes .

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)-1H-indazole dihydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin or dopamine receptors, influencing neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5-(Piperazin-1-yl)-1H-indazole dihydrochloride stands out due to its unique indazole moiety, which imparts distinct pharmacological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C11H16Cl2N4

Molecular Weight

275.17 g/mol

IUPAC Name

5-piperazin-1-yl-1H-indazole;dihydrochloride

InChI

InChI=1S/C11H14N4.2ClH/c1-2-11-9(8-13-14-11)7-10(1)15-5-3-12-4-6-15;;/h1-2,7-8,12H,3-6H2,(H,13,14);2*1H

InChI Key

DGOGOMRPRBFRRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)NN=C3.Cl.Cl

Origin of Product

United States

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